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Compound of Interest

2-(Benzyloxy)-5-chlorobenzoic
Compound Name:

acid

Cat. No.: B1274785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-chlorobenzoic
acid, a key chemical intermediate with applications in organic synthesis and drug discovery.

This document details its chemical and physical properties, provides a detailed experimental
protocol for its synthesis, and includes characteristic spectral data for its identification.

Chemical and Physical Properties

2-(Benzyloxy)-5-chlorobenzoic acid is a halosubstituted aromatic ether. Its core structure
consists of a benzoic acid scaffold with a benzyloxy group at the 2-position and a chlorine atom
at the 5-position. While extensive experimental data is not widely published, the following table
summarizes its key chemical identifiers and known physical properties.
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Property Value Source

2-(Benzyloxy)-5-chlorobenzoic

IUPAC Name acid [Internal Analysis]
CAS Number 52803-75-5 [1]

Molecular Formula C14H11CIOs3 [1]

Molecular Weight 262.69 g/mol [1]

Purity Typically =95% [1]

Melting Point Not consistently reported

Boiling Point Not reported

Solubility Not extensively documented

Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

The synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid is typically achieved through a
Williamson ether synthesis, a well-established and versatile method for forming ethers. This
reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific
synthesis, the phenoxide ion of 5-chlorosalicylic acid attacks benzyl chloride to form the
corresponding ether.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid from 5-
chlorosalicylic acid and benzyl chloride.

Materials:

e 5-Chlorosalicylic acid

e Benzyl chloride

e Sodium hydroxide (NaOH) or Potassium Carbonate (K2COs)

o Dimethylformamide (DMF) or Acetone (as solvent)
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Hydrochloric acid (HCI) for acidification
Ethyl acetate for extraction
Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (NazS0a4) for drying

Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory
funnel, etc.)

Procedure:

Deprotonation of 5-Chlorosalicylic Acid: In a round-bottom flask, dissolve 5-chlorosalicylic
acid in a suitable polar aprotic solvent such as DMF or acetone. Add a slight molar excess of
a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at
room temperature to facilitate the formation of the sodium or potassium salt of 5-
chlorosalicylic acid (the phenoxide).

Nucleophilic Attack: To the solution containing the phenoxide, add a stoichiometric equivalent
of benzyl chloride.

Reaction Conditions: Heat the reaction mixture to a moderate temperature (typically 50-80
°C) and allow it to stir for several hours. The progress of the reaction can be monitored by
thin-layer chromatography (TLC).

Work-up:
o After the reaction is complete, cool the mixture to room temperature.
o If a solid has precipitated, filter the mixture. Otherwise, proceed directly to the next step.

o Pour the reaction mixture into water and acidify with dilute hydrochloric acid to a pH of
approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.

o The product, 2-(Benzyloxy)-5-chlorobenzoic acid, will likely precipitate out of the
agueous solution. If it does, it can be collected by vacuum filtration.

Purification:
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o If an oily product is obtained, or for further purification of the solid, perform an extraction
with a suitable organic solvent like ethyl acetate.

o Wash the combined organic layers with water and then with brine.
o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
o Remove the solvent under reduced pressure to yield the crude product.

o The crude product can be further purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or toluene) to obtain the final, pure 2-(Benzyloxy)-5-
chlorobenzoic acid.

Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-(Benzyloxy)-5-
chlorobenzoic acid, the following are predicted characteristic peaks based on the analysis of
its structural motifs and comparison with similar compounds.

IH NMR (Proton Nuclear Magnetic Resonance):

e ~10-13 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the
carboxylic acid group.

e ~7.2-7.5 ppm (multiplet, 5H): These signals arise from the five protons of the benzyl group's
phenyl ring.

e ~7.0-7.8 ppm (multiplet, 3H): These signals correspond to the three protons on the
substituted benzoic acid ring. The exact chemical shifts and coupling patterns will depend on
the electronic effects of the benzyloxy and chloro substituents.

o ~5.1 ppm (singlet, 2H): This singlet is characteristic of the two methylene protons (-CHz-) of
the benzyloxy group.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

e ~165-175 ppm: The carbonyl carbon of the carboxylic acid group.
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e ~155-160 ppm: The aromatic carbon attached to the benzyloxy oxygen.

e ~110-140 ppm: Aromatic carbons of both the benzoic acid and benzyl rings.
e ~70 ppm: The methylene carbon (-CHz-) of the benzyloxy group.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

e ~2500-3300 cm~1 (broad): O-H stretch of the carboxylic acid, often appearing as a very
broad band due to hydrogen bonding.

e ~1680-1710 cm™1 (strong): C=0 stretch of the carboxylic acid.
e ~1550-1600 cm~* and ~1450-1500 cm~1: C=C stretching vibrations of the aromatic rings.

e ~1200-1300 cm~t and ~1000-1100 cm~*; C-O stretching vibrations of the ether linkage and
the carboxylic acid.

e ~700-850 cm~1: C-Cl stretching vibration.
Mass Spectrometry (MS):

» Molecular lon Peak (M*): A peak corresponding to the molecular weight of the compound
(m/z = 262.0 for the 3>Cl isotope and m/z = 264.0 for the 3’Cl isotope, with an approximate
3:1 intensity ratio).

o Major Fragmentation Peaks: A prominent peak at m/z = 91, corresponding to the benzyl
cation ([C7H7]"), is expected due to the cleavage of the benzylic ether bond. Other fragments
would arise from the loss of the carboxylic acid group and other rearrangements.

Applications in Drug Development

2-(Benzyloxy)-5-chlorobenzoic acid serves as a valuable building block in medicinal
chemistry for the synthesis of more complex molecules with potential therapeutic activities.
Benzoic acid derivatives, in general, are known to possess a wide range of biological activities,
including anti-inflammatory, antimicrobial, and anticancer properties. The specific combination
of the benzyloxy and chloro substituents in this molecule provides a unique scaffold that can be
further modified to explore structure-activity relationships in the development of novel drug
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candidates. While specific drugs derived directly from this intermediate are not prominently
documented in publicly available literature, its structural motifs are relevant to the design of
various therapeutic agents.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of
2-(Benzyloxy)-5-chlorobenzoic acid.
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Caption: General workflow for the synthesis and characterization of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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and industry. Email: info@benchchem.com
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